
4-Methylazocan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylazocan-5-ol is an organic compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the fourth position and a hydroxyl group at the fifth position of the azocane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylazocan-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of N-substituted amino alcohols using a suitable dehydrating agent. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the azocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The process may involve the use of metal catalysts and controlled temperature and pressure conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylazocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Formation of 4-Methylazocan-5-one.
Reduction: Formation of 4-Methylazocan-5-amine.
Substitution: Formation of various substituted azocanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylazocan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methylazocan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylazocan-5-ol can be compared with other similar compounds, such as:
4-Methylazocan-5-one: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
4-Methylazocan-5-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
4-Methylazocan-5-thiol: Contains a thiol group, which can form disulfide bonds and has different redox properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
4-methylazocan-5-ol |
InChI |
InChI=1S/C8H17NO/c1-7-4-6-9-5-2-3-8(7)10/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
KMDIEMLCTSXIEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


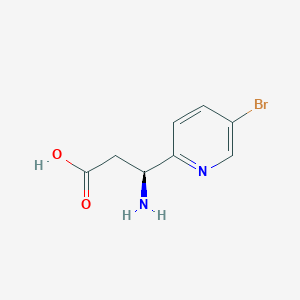
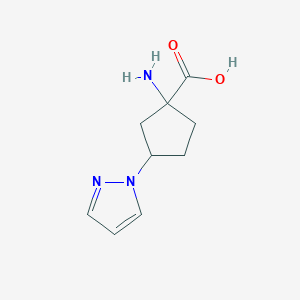
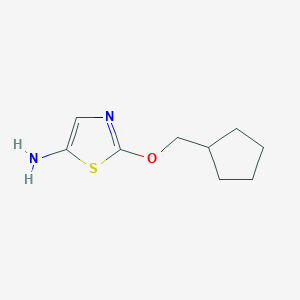
![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
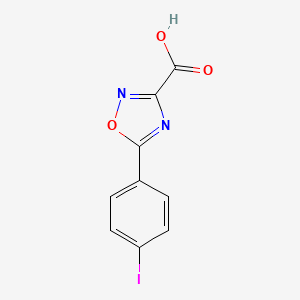
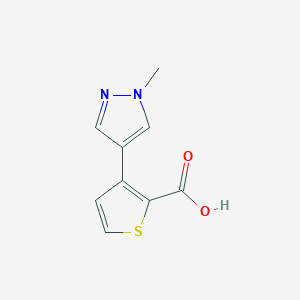
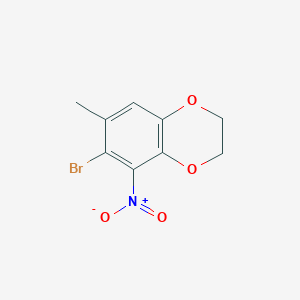
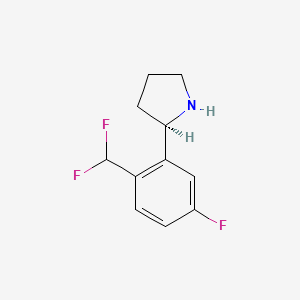
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
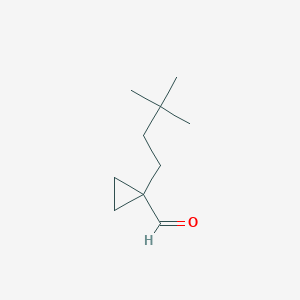

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
